molecular formula C10H6N2OS2 B2841569 N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide CAS No. 865545-78-4

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2841569
CAS No.: 865545-78-4
M. Wt: 234.29
InChI Key: UMIVALFFGSRDRM-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both cyano and carboxamide functional groups in this compound makes it particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide can be synthesized through an N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the cyano group, which may result in different chemical reactivity and biological activity.

    3-cyanothiophene: Lacks the carboxamide group, affecting its overall properties and applications.

    2-aminothiophene-3-carbonitrile: A precursor in the synthesis of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide.

Uniqueness

This compound is unique due to the presence of both cyano and carboxamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c11-6-7-3-5-15-10(7)12-9(13)8-2-1-4-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVALFFGSRDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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